1-(3-Aminopropyl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate
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Overview
Description
1-(3-Aminopropyl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate is an organic compound with the molecular formula C7H15ClN2O4. It is a derivative of pyrrolidine, featuring an aminopropyl group and a perchlorate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopropyl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate typically involves the reaction of 3-aminopropylamine with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with perchloric acid to obtain the perchlorate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopropyl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminopropyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(3-Aminopropyl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
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Properties
CAS No. |
106220-08-0 |
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Molecular Formula |
C7H15ClN2O4 |
Molecular Weight |
226.66 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-1-ium-1-yl)propan-1-amine;perchlorate |
InChI |
InChI=1S/C7H15N2.ClHO4/c8-4-3-7-9-5-1-2-6-9;2-1(3,4)5/h5H,1-4,6-8H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
NSSPZYXSTNOOMF-UHFFFAOYSA-M |
Canonical SMILES |
C1CC=[N+](C1)CCCN.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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